molecular formula C15H10ClF3N2O2S B1312919 4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 869335-74-0

4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1312919
M. Wt: 374.8 g/mol
InChI Key: GGLIHKGRNVVJOO-UHFFFAOYSA-N
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Patent
US07723347B2

Procedure details

Under an atmosphere of protective gas (argon), 23.1 g (0.398 mol) of dry potassium fluoride and 75.7 g (0.398 mol) of copper(I) iodide are ground with one another and, under high vacuum and with shaking, heated at 220° C. for 10 minutes, until there is a slight greenish discoloration. The sintered mixture of potassium fluoride and copper(1) iodide together with 170 ml of absolute N-methylpyrrolidine and 170 ml of absolute DMF is initially charged in a reaction flask under an atmosphere of protective gas (argon), and 86 g (0.199 mol) of 4-chloro-1-(toluene-4-sulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine are then added a little at a time and with stirring at 20° C., whereupon a light-gray suspension is formed. Over a period of 20 minutes, 62.1 g (0.437 mol) of trimethyltrifluoromethylsilane are added dropwise to the reaction mixture, and the mixture is stirred at 20° C. for 18 h. After complete conversion (conversion monitored by GC), the reaction mixture is poured into 2000 ml of methyl tert-butyl ether, the organic phase is decanted and the residue is once more dispersed in 1000 ml of methyl tert-butyl ether. The combined organic phases are washed three times with in each case 2000 ml of water and then dried over magnesium sulfate. Filtration and removal of the volatile components under water pump vacuum gives 50.1 g (67% of theory) of the target compound as a solid.
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Two
Name
copper(1) iodide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
170 mL
Type
solvent
Reaction Step Two
Quantity
86 g
Type
reactant
Reaction Step Three
Quantity
62.1 g
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
75.7 g
Type
catalyst
Reaction Step Five
Quantity
2000 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F-].[K+].CN1CCCC1.[Cl:9][C:10]1[CH:15]=[CH:14][N:13]=[C:12]2[N:16]([S:20]([C:23]3[CH:28]=[CH:27][C:26]([CH3:29])=[CH:25][CH:24]=3)(=[O:22])=[O:21])[CH:17]=[C:18](I)[C:11]=12.C[Si](C)(C)[C:32]([F:35])([F:34])[F:33]>[Cu]I.C(OC)(C)(C)C.CN(C=O)C>[Cl:9][C:10]1[CH:15]=[CH:14][N:13]=[C:12]2[N:16]([S:20]([C:23]3[CH:28]=[CH:27][C:26]([CH3:29])=[CH:25][CH:24]=3)(=[O:22])=[O:21])[CH:17]=[C:18]([C:32]([F:35])([F:34])[F:33])[C:11]=12 |f:0.1|

Inputs

Step One
Name
Quantity
23.1 g
Type
reactant
Smiles
[F-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
170 mL
Type
reactant
Smiles
CN1CCCC1
Name
copper(1) iodide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]I
Name
Quantity
170 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
86 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)N(C=C2I)S(=O)(=O)C2=CC=C(C=C2)C
Step Four
Name
Quantity
62.1 g
Type
reactant
Smiles
C[Si](C(F)(F)F)(C)C
Step Five
Name
copper(I) iodide
Quantity
75.7 g
Type
catalyst
Smiles
[Cu]I
Step Six
Name
Quantity
2000 mL
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Stirring
Type
CUSTOM
Details
with shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are then added a little at a time
STIRRING
Type
STIRRING
Details
with stirring at 20° C., whereupon a light-gray suspension
CUSTOM
Type
CUSTOM
Details
is formed
STIRRING
Type
STIRRING
Details
the mixture is stirred at 20° C. for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the organic phase is decanted
ADDITION
Type
ADDITION
Details
the residue is once more dispersed in 1000 ml of methyl tert-butyl ether
WASH
Type
WASH
Details
The combined organic phases are washed three times with in each case 2000 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and removal of the volatile components under water pump vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)N(C=C2C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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